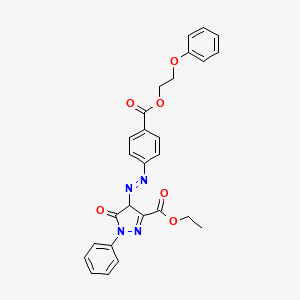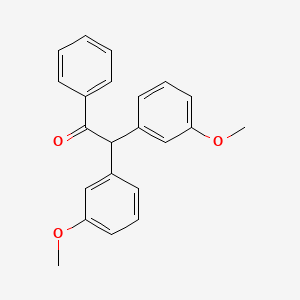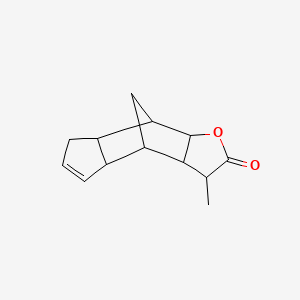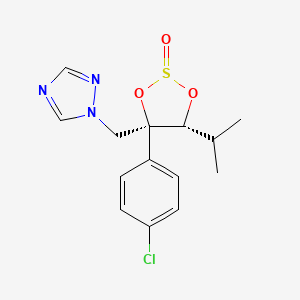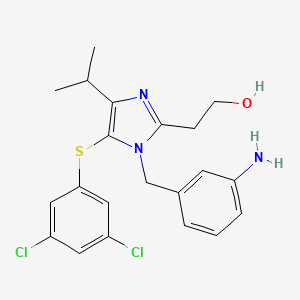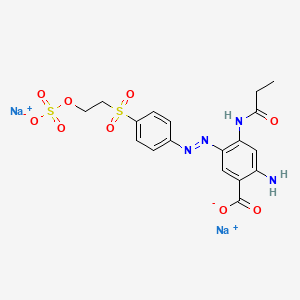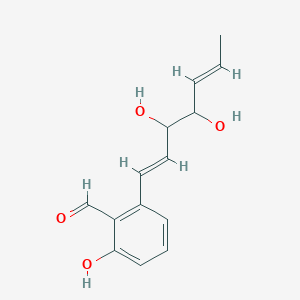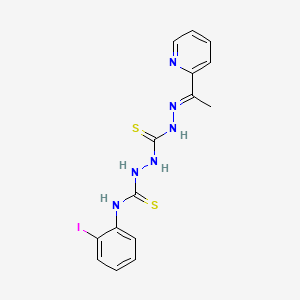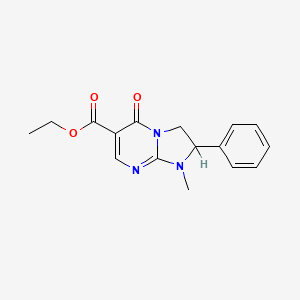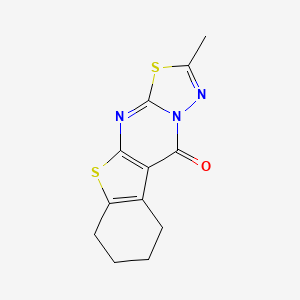
4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidinone core linked to a naphthyridine and isoindole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group, potentially converting it to an amine.
Scientific Research Applications
4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the naphthyridine and isoindole groups allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the pathway involved .
Comparison with Similar Compounds
Compared to other similar compounds, 4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- stands out due to its unique combination of functional groups. Similar compounds include those with variations in the naphthyridine or isoindole moieties, which may exhibit different chemical and biological properties.
Properties
CAS No. |
103255-76-1 |
|---|---|
Molecular Formula |
C23H18ClN5O5 |
Molecular Weight |
479.9 g/mol |
IUPAC Name |
2-(7-chloro-1,8-naphthyridin-2-yl)-5-nitro-3-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C23H18ClN5O5/c24-19-5-1-13-2-6-20(26-22(13)25-19)28-18(12-21(31)27-9-7-15(30)8-10-27)17-11-14(29(33)34)3-4-16(17)23(28)32/h1-6,11,18H,7-10,12H2 |
InChI Key |
XXIFPGPYMQLCRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C(=O)CC2C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


